{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol
Description
{4-[(1H-Imidazol-4-yl)methyl]phenyl}methanol is a hydroxymethyl-substituted aromatic compound featuring an imidazole ring linked via a methylene bridge to a para-substituted phenyl group. The compound is of interest in medicinal chemistry and materials science due to its structural similarity to bioactive imidazole derivatives .
Properties
IUPAC Name |
[4-(1H-imidazol-5-ylmethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-7-10-3-1-9(2-4-10)5-11-6-12-8-13-11/h1-4,6,8,14H,5,7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKFLWUNKQPJNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=CN2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314984-20-7 | |
| Record name | {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol typically involves the reaction of 4-(chloromethyl)benzyl alcohol with imidazole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the imidazole ring attacks the chloromethyl group, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes oxidation to form carbonyl derivatives.
Example Protocol :
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Reagent : Pyridinium chlorochromate (PCC) in dichloromethane
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Product : {4-[(1H-Imidazol-4-yl)methyl]phenyl}formaldehyde
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Mechanism : PCC selectively oxidizes primary alcohols to aldehydes without over-oxidizing to carboxylic acids .
Esterification
The alcohol reacts with acylating agents to form esters.
Experimental Data :
Reductive Amination
The oxidized aldehyde intermediate participates in reductive amination.
Procedure :
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Condensation : React with primary amine (e.g., benzylamine) in methanol.
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Reduction : Add sodium triacetoxyborohydride (STAB) to stabilize the imine intermediate .
Outcome :
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Product : N-Benzyl-{4-[(1H-imidazol-4-yl)methyl]phenyl}methanamine
Heterocycle Formation
The aldehyde derivative reacts with diamines to form fused heterocycles.
Case Study :
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Reactants : o-Phenylenediamine, {4-[(1H-Imidazol-4-yl)methyl]phenyl}formaldehyde
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Conditions : DMF/S at 100°C
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Product : (1H-Benzo[d]imidazol-2-yl)({4-[(1H-imidazol-4-yl)methyl]phenyl})methanone
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Key Step : Sulfur facilitates C–N bond formation via radical intermediates .
Nucleophilic Substitution
The hydroxymethyl group can be converted to a leaving group for substitution.
Example :
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Step 1 : Treat with SOCl₂ to form {4-[(1H-Imidazol-4-yl)methyl]phenyl}methyl chloride.
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Step 2 : React with sodium azide (NaN₃) in DMF to yield {4-[(1H-Imidazol-4-yl)methyl]phenyl}methyl azide .
Metal Coordination
The imidazole nitrogen participates in coordination chemistry.
Observation :
Scientific Research Applications
{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol is a chemical compound with a molecular formula of and a molecular weight of approximately 187.24 g/mol . It features a hydroxymethyl group attached to a phenyl ring and an imidazole ring, contributing to its potential biological activity and reactivity. This compound's unique combination of functional groups enhances its reactivity and biological activity compared to other imidazole derivatives, making it valuable for targeted synthesis in drug development and research.
Applications
This compound has various applications and can be integrated into multiple fields of research. Imidazole derivatives, including this compound, have been studied for their biological activities and can modulate biological systems effectively, making them candidates for drug development.
Research Findings
Research has demonstrated that compounds like this compound can effectively modulate biological systems, positioning them as potential candidates in drug development. Interaction studies, employing methods such as X-ray crystallography and NMR, provide valuable insights into their mechanisms of action and possible therapeutic applications.
Mechanism of Action
The mechanism of action of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses. For example, the compound may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
Structural Analogs with Imidazole-Phenyl Linkages
(a) [4-(1H-Imidazol-1-yl)phenyl]methanol (CAS 86718-08-3)
- Structure : Direct attachment of the imidazole (1-position) to the phenyl ring, with a hydroxymethyl group at the para position.
- Molecular Formula : C₁₀H₁₀N₂O.
- Key Differences: The imidazole is linked via a single bond (1-position) rather than a methylene bridge.
(b) [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol (CAS 103573-92-8)
- Structure : Methylene-bridged imidazole (1-position) and para-hydroxymethyl phenyl group.
- Molecular Formula : C₁₁H₁₂N₂O.
- Key Differences : While structurally similar, the imidazole substituent is at the 1-position instead of the 4-position. This positional isomerism may influence binding affinity in biological systems (e.g., enzyme active sites) due to altered hydrogen-bonding geometry .
(c) (5-Methyl-2-phenyl-1H-imidazol-4-yl)methanol (CAS 13682-32-1)
- Structure : Methyl and phenyl substituents on the imidazole ring, with a hydroxymethyl group at the 4-position.
- Molecular Formula : C₁₁H₁₂N₂O.
- Key Differences : The additional methyl and phenyl groups enhance hydrophobicity, reducing aqueous solubility compared to the target compound. This derivative has been explored in polymer chemistry for its thermal stability .
Functionalized Imidazole Derivatives
(a) 2-(4-Fluorophenyl)-1H-benzo[d]imidazole ()
- Structure : Benzimidazole core with a 4-fluorophenyl substituent.
- Molecular Formula : C₁₃H₉FN₂.
- Key Differences : The benzimidazole core increases aromaticity and planarity, enhancing π-stacking but reducing solubility. The absence of a hydroxymethyl group limits hydrogen-bonding interactions, making it less suitable for aqueous-phase applications .
(b) N-(4-(1H-Imidazol-4-yl)phenyl)-1H-imidazole-1-carboxamide ()
- Structure : Urea-linked bis-imidazole with a phenyl spacer.
- Molecular Formula : C₁₃H₁₂N₆O.
- Key Differences : The urea linker introduces conformational rigidity and additional hydrogen-bonding sites, which may improve binding to protein targets but complicate synthetic accessibility .
Physicochemical and Pharmacological Comparisons
Biological Activity
{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, as well as its potential applications in drug development.
Chemical Structure and Properties
The compound features a unique structure that includes an imidazole ring and a phenyl group, with the molecular formula C10H12N2O. Its molecular weight is approximately 187.24 g/mol. The presence of the hydroxymethyl group attached to the phenyl ring enhances its reactivity and biological activity compared to other imidazole derivatives .
Antimicrobial Activity
Research indicates that many imidazole derivatives, including this compound, exhibit significant antimicrobial properties against various bacterial strains and fungi. A study highlighted that the compound demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for developing new antimicrobial agents .
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
This table summarizes the inhibition zones observed in various microbial tests, indicating the compound's effectiveness against these pathogens.
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that it can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, in vitro assays demonstrated that the compound effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| A549 (Lung Cancer) | 30 |
| HeLa (Cervical Cancer) | 20 |
The above table illustrates the IC50 values for different cancer cell lines, highlighting the compound's potency in inhibiting cancer growth.
The biological activity of this compound is attributed to its ability to interact with key biological targets. Interaction studies have indicated that it can bind to enzymes involved in critical pathways such as apoptosis and cell proliferation. For example, computational docking studies suggest that the compound may inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme associated with immune suppression in cancer .
Case Studies
- Antimicrobial Efficacy : In a study published in Chemical and Pharmaceutical Bulletin, researchers evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results showed promising activity against resistant strains of bacteria, supporting its potential use in treating infections caused by multidrug-resistant organisms .
- Cancer Cell Line Studies : A research paper focused on evaluating the anticancer effects of this compound across multiple cancer cell lines. The findings revealed that it induced significant apoptosis in MCF-7 cells through mitochondrial pathways, suggesting a potential therapeutic role in breast cancer treatment .
Q & A
Q. What are the established synthetic routes for {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol, and what are their comparative advantages?
- Methodological Answer : A common approach involves condensation reactions between imidazole derivatives and benzyl alcohol precursors. For example, describes a ligand synthesis using 1H-imidazole-4-carboxaldehyde and 2-aminophenol in methanol with glacial acetic acid as a catalyst, yielding a Schiff base intermediate. This method achieves ~61% yield after purification. Alternative routes may use coupling reactions (e.g., sulfonylation in THF with sodium hydride, as in ) or Mannich reactions (). Key considerations include solvent choice (methanol for solubility vs. THF for anhydrous conditions), catalyst efficiency, and post-synthetic purification (e.g., flash chromatography or recrystallization).
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Combine elemental analysis (matching calculated vs. experimental C, H, N values; e.g., reports 64.16% C vs. 64.13% calc.) with spectroscopic techniques:
- ¹H NMR (DMSO-d6): Peaks at δ 6.35–8.32 ppm for aromatic protons and imidazole protons ().
- X-ray crystallography : Monoclinic crystal systems (e.g., P21/c space group) with parameters like a = 7.97 Å, β = 95.13° () confirm stereochemistry.
- HPLC : Monitor purity ≥95% (), though avoid relying solely on vendor-reported data.
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for imidazole-containing alcohols like this compound?
- Methodological Answer : Discrepancies in antifungal or antiproliferative activity (e.g., vs. ) may arise from:
- Structural analogs : Compare with α-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (CAS 24155-42-8, ), which shows antifungal efficacy but varies due to chlorine substitution.
- Assay conditions : Optimize cell lines (e.g., mammalian vs. fungal models) and dose ranges (e.g., 10 μM SB203580 in fibroblast studies; ).
- Synergistic effects : Test combinations with adjuvants (e.g., bFGF in ). Validate via dose-response curves and statistical meta-analysis of IC₅₀ values.
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Use density functional theory (DFT) to model:
- Electrophilic sites : The hydroxyl group and imidazole N-atoms are reactive centers ().
- Coupling reactions : Simulate interactions with aryl sulfonyl chlorides () or benzoyl chlorides () to predict regioselectivity.
- Solvent effects : Methanol stabilizes polar intermediates, while THF enhances nucleophilicity (). Pair with experimental validation via kinetic studies.
Q. What are the environmental degradation pathways for this compound, and how can they be mitigated?
- Methodological Answer : While direct data on this compound is limited, analogs like α-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol ( ) suggest:
- Photodegradation : UV/Vis studies to identify λmax for photo-cleavage of the benzyl-imidazole bond.
- Microbial degradation : Screen for oxidoreductases in soil microbiota (e.g., Pseudomonas spp.) capable of hydroxylation or ring-opening.
- Green synthesis : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., ethanol/water mixtures; ).
Future Research Directions
Q. How can biocatalytic approaches improve the synthesis of this compound?
- Methodological Answer : Explore enzymatic catalysis using:
- Lipases or esterases : For enantioselective alcohol formation (e.g., ’s tert-butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate synthesis).
- Directed evolution : Optimize imine reductases for reductive amination steps (). Monitor progress via chiral HPLC or circular dichroism.
Q. What role does crystal packing play in the compound’s stability and bioavailability?
- Methodological Answer : Analyze X-ray diffraction data ():
- Hydrogen bonding : The hydroxyl group forms O–H···N bonds with imidazole (distance ~2.8 Å), enhancing thermal stability.
- Solubility : Monoclinic packing (Z = 4) correlates with low aqueous solubility; co-crystallize with cyclodextrins or PEG derivatives () to improve dissolution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
